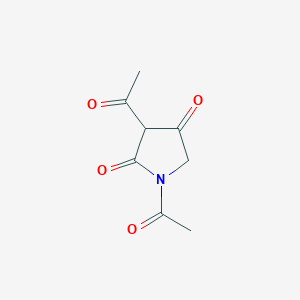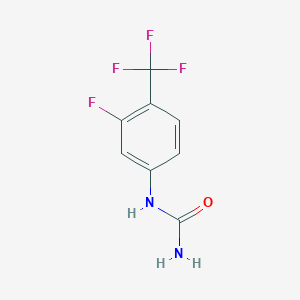
Cis-cyclopropane-1,2-dicarboxylic acid hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Cyclopropane-1,2-dicarbohydrazide: is a compound characterized by a cyclopropane ring with two carbohydrazide groups attached at the 1 and 2 positions in a cis configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-Cyclopropane-1,2-dicarbohydrazide typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropane-1,2-dicarboxylic acid with hydrazine under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the temperature and pH are carefully monitored to ensure the desired cis configuration is achieved .
Industrial Production Methods: Industrial production of cis-Cyclopropane-1,2-dicarbohydrazide may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to meet industrial standards. Techniques such as crystallization, filtration, and distillation are commonly employed to obtain high-purity cis-Cyclopropane-1,2-dicarbohydrazide .
Analyse Chemischer Reaktionen
Types of Reactions: cis-Cyclopropane-1,2-dicarbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the carbohydrazide groups and the strained cyclopropane ring.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
cis-Cyclopropane-1,2-dicarbohydrazide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of cis-Cyclopropane-1,2-dicarbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects.
Pathways Involved: It may interfere with metabolic pathways, such as those involved in cell division and growth, making it a potential candidate for anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
cis-Cyclopropane-1,2-dicarbohydrazide can be compared with other similar compounds, such as:
cis-Cyclopropane-1,2-dicarboxylic acid: This compound has similar structural features but lacks the carbohydrazide groups, leading to different chemical reactivity and applications.
trans-Cyclopropane-1,2-dicarbohydrazide: The trans isomer has the carbohydrazide groups on opposite sides of the cyclopropane ring, resulting in different stereochemistry and potentially different biological activities.
The uniqueness of cis-Cyclopropane-1,2-dicarbohydrazide lies in its specific cis configuration, which can influence its chemical reactivity and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C5H10N4O2 |
|---|---|
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
(1S,2R)-cyclopropane-1,2-dicarbohydrazide |
InChI |
InChI=1S/C5H10N4O2/c6-8-4(10)2-1-3(2)5(11)9-7/h2-3H,1,6-7H2,(H,8,10)(H,9,11)/t2-,3+ |
InChI-Schlüssel |
SCWLBXZTXMYTLF-WSOKHJQSSA-N |
Isomerische SMILES |
C1[C@H]([C@H]1C(=O)NN)C(=O)NN |
Kanonische SMILES |
C1C(C1C(=O)NN)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12866633.png)

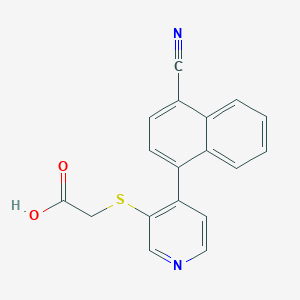
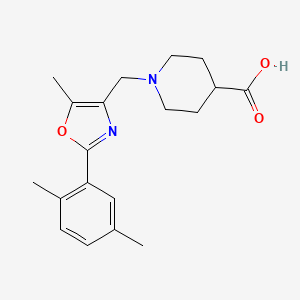


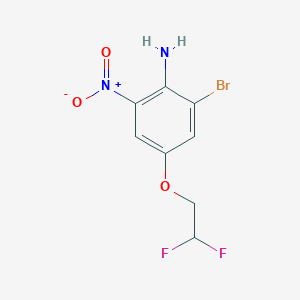
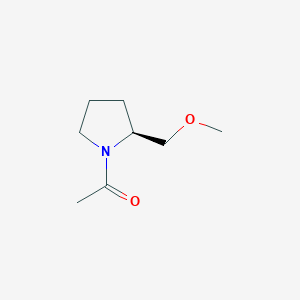
![Spiro[fluorene-9,9'-xanthen]-2'-yl-diphenyl phosphine oxide](/img/structure/B12866674.png)
![4-Fluoro-2-methoxybenzo[d]oxazole](/img/structure/B12866698.png)


